molecular formula C19H19ClF3N3O B4592817 N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B4592817
M. Wt: 397.8 g/mol
InChI Key: NSMVXWYFJOBYRO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the carboxamide group: This step involves the reaction of the piperazine derivative with an appropriate isocyanate or carbamoyl chloride.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
  • N-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
  • N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide

Uniqueness

N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to the specific combination of substituents on the piperazine ring, which can influence its pharmacological properties and potential applications. The presence of both chloro and trifluoromethyl groups can enhance its lipophilicity and metabolic stability, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O/c1-13-5-6-15(12-17(13)20)24-18(27)26-9-7-25(8-10-26)16-4-2-3-14(11-16)19(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMVXWYFJOBYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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